2-Phenyl-1,3-oxazole-4-carbonyl chloride
Overview
Description
2-Phenyl-1,3-oxazole-4-carbonyl chloride is a heterocyclic organic compound that features a five-membered oxazole ring with a phenyl group at the 2-position and a carbonyl chloride group at the 4-position
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with a wide range of biological targets due to their heterocyclic nature .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Oxazole derivatives are known to be involved in a variety of biochemical reactions, including direct arylation and alkenylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-oxazole-4-carbonyl chloride typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the corresponding oxazoles. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® for the cyclization step, and manganese dioxide (MnO2) for the oxidation step .
Industrial Production Methods: In industrial settings, the synthesis of oxazole derivatives, including this compound, often utilizes continuous flow processes to enhance efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) in a packed reactor.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Substitution: Formation of amides, esters, and other functionalized derivatives.
Scientific Research Applications
2-Phenyl-1,3-oxazole-4-carbonyl chloride has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Phenyl-1,3-oxazole-4-carboxylic acid
- 2-Phenyl-1,3-oxazole-4-methyl ester
- 2-Phenyl-1,3-oxazole-4-thiol
Comparison: 2-Phenyl-1,3-oxazole-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to other oxazole derivatives. This functional group allows for the formation of a wide range of derivatives through nucleophilic substitution, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-phenyl-1,3-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNBLEXRJFCKSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372733 | |
Record name | 2-Phenyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-70-2 | |
Record name | 2-Phenyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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